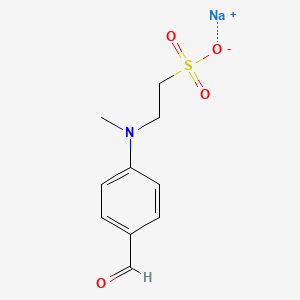
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate
説明
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is an organic compound with the molecular formula C10H12NNaO4S. It is a derivative of ethanesulfonic acid, where the sulfonic acid group is substituted with a 2-[(4-formylphenyl)methylamino] group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
特性
CAS番号 |
56405-41-5 |
|---|---|
分子式 |
C10H13NNaO4S |
分子量 |
266.27 g/mol |
IUPAC名 |
sodium;2-(4-formyl-N-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H13NO4S.Na/c1-11(6-7-16(13,14)15)10-4-2-9(8-12)3-5-10;/h2-5,8H,6-7H2,1H3,(H,13,14,15); |
InChIキー |
BWRVBJGZXOXEMV-UHFFFAOYSA-N |
SMILES |
CN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)C=O.[Na+] |
正規SMILES |
CN(CCS(=O)(=O)O)C1=CC=C(C=C1)C=O.[Na] |
他のCAS番号 |
56405-41-5 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt typically involves the reaction of ethanesulfonic acid with 4-formylphenylmethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The sulfonic acid group can participate in ionic interactions, affecting the solubility and stability of the compound in aqueous solutions .
類似化合物との比較
- Methanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
- Propane-1-sulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt
Comparison: Sodium 2-((4-formylphenyl)(methyl)amino)ethanesulfonate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to methanesulfonic acid derivatives, it has a longer carbon chain, which can influence its reactivity and solubility. Compared to propane-1-sulfonic acid derivatives, it has a different spatial arrangement of functional groups, affecting its interaction with molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


